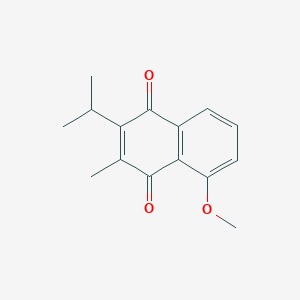
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family. This compound is characterized by a naphthalene core with methoxy, methyl, and isopropyl substituents. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of a naphthalene derivative, followed by oxidation and substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
科学的研究の応用
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its stable quinone structure.
作用機序
The mechanism of action of 5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone structure allows it to participate in redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in targeting cancer cells, which are more susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
Plumbagin: 5-Hydroxy-2-methyl-naphthalene-1,4-dione, known for its bioactive properties.
Juglone: 5-Hydroxy-1,4-naphthoquinone, with antibacterial and fungicidal activities.
Uniqueness
5-Methoxy-3-methyl-2-(propan-2-yl)naphthalene-1,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with biological targets .
特性
CAS番号 |
80213-79-2 |
|---|---|
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
5-methoxy-3-methyl-2-propan-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H16O3/c1-8(2)12-9(3)14(16)13-10(15(12)17)6-5-7-11(13)18-4/h5-8H,1-4H3 |
InChIキー |
VZPUUQZHUXKMQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C(=CC=C2)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
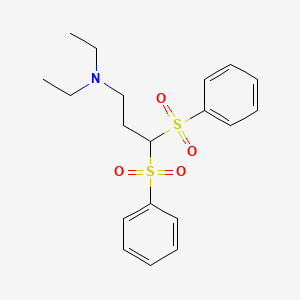
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
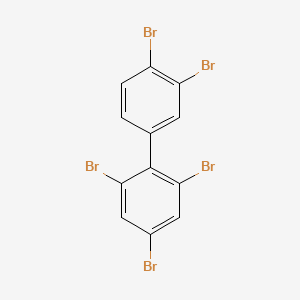
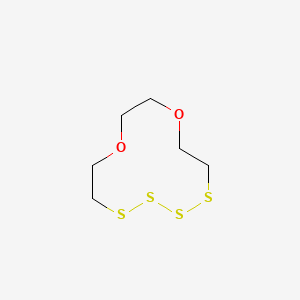
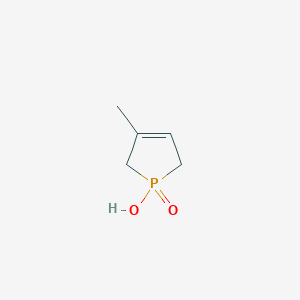
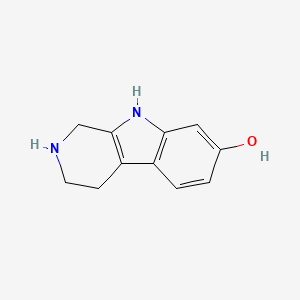
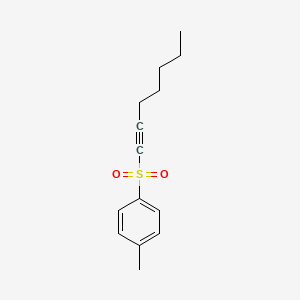
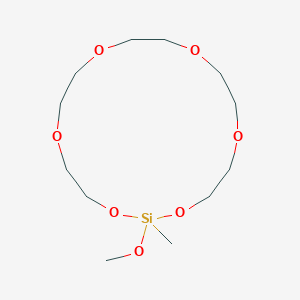
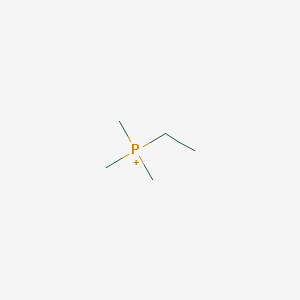
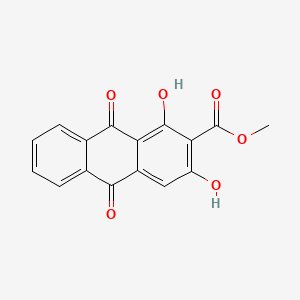
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
